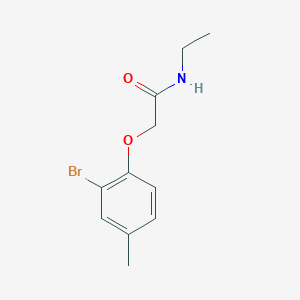
2-(2-bromo-4-methylphenoxy)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-ethylacetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a bromo-substituted phenyl ring and an ethylacetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-ethylacetamide typically involves the bromination of 4-methylphenol followed by the formation of the phenoxyacetamide structure. The bromination reaction is carried out using bromine in the presence of an inert solvent like carbon disulfide at low temperatures to ensure selectivity . The resulting 2-bromo-4-methylphenol is then reacted with ethyl acetate and a suitable base to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous bromination methods are employed to ensure high yield and selectivity . The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of various substituted phenoxyacetamides.
Oxidation: Formation of phenoxyacetic acids.
Reduction: Formation of reduced phenoxyacetamides.
Hydrolysis: Formation of 2-bromo-4-methylphenol and ethylamine.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-ethylacetamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-ethylacetamide involves its interaction with specific molecular targets. The bromo-substituted phenyl ring and the ethylacetamide group allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (2-bromo-4-methylphenoxy)acetic acid
- 2-(2-bromo-4-methylphenoxy)-N’-(2-ethoxybenzylidene)acetohydrazide
- ethyl (2-bromo-4-methylphenoxy)acetate
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-ethylacetamide is unique due to its specific substitution pattern and the presence of the ethylacetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-ethylacetamide |
InChI |
InChI=1S/C11H14BrNO2/c1-3-13-11(14)7-15-10-5-4-8(2)6-9(10)12/h4-6H,3,7H2,1-2H3,(H,13,14) |
InChI Key |
VMDIOIKFHKIKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















